molecular formula C10H13ClN2O B1479310 4-Chloro-2-cyclopropyl-6-(ethoxymethyl)pyrimidine CAS No. 2098137-91-6

4-Chloro-2-cyclopropyl-6-(ethoxymethyl)pyrimidine

Cat. No.: B1479310
CAS No.: 2098137-91-6
M. Wt: 212.67 g/mol
InChI Key: WSKFTCNJZUZRTO-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(ethoxymethyl)pyrimidine is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(ethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-14-6-8-5-9(11)13-10(12-8)7-3-4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKFTCNJZUZRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-cyclopropyl-6-(ethoxymethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in antimicrobial, antiviral, and anti-inflammatory contexts. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C₉H₁₀ClN₃O
  • Molecular Weight: 201.64 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Properties
    • The compound has demonstrated activity against various microbial strains, suggesting its potential as an antimicrobial agent. Studies have shown that it effectively inhibits the growth of both gram-positive and gram-negative bacteria, as well as certain fungal species.
  • Antiviral Effects
    • Preliminary investigations suggest that this compound may possess antiviral properties, particularly against viruses such as HIV and other retroviruses. The mechanism of action appears to involve the inhibition of viral replication processes .
  • Anti-inflammatory Activity
    • In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound. The following table summarizes key findings related to SAR:

CompoundStructural FeaturesBiological ActivityIC50 Values
This compoundEthoxymethyl group at position 6Antimicrobial, antiviralNot specified
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acidMethyl instead of ethoxymethylDifferent activity profileNot specified
4-Chloro-2-methylpyrimidine derivativesVariations in substituentsAnticancer activityIC50 < 10 µM

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity Study
    • In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Antiviral Activity Assessment
    • A recent investigation into the antiviral properties of this compound revealed that it inhibited HIV replication in vitro with an EC50 value of approximately 15 nM against wild-type strains . This underscores its potential as a lead compound for further development in antiviral therapies.
  • Anti-inflammatory Mechanism Exploration
    • Research focusing on the anti-inflammatory effects demonstrated that treatment with this pyrimidine derivative resulted in a significant reduction in COX-2 expression levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating inflammatory responses .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent . Studies have shown that pyrimidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that pyrimidine derivatives can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
  • Anti-inflammatory Effects : Some studies have demonstrated that compounds similar to 4-chloro-2-cyclopropyl-6-(ethoxymethyl)pyrimidine possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Anticancer Potential : Preliminary investigations suggest that this compound may interfere with cancer cell proliferation pathways, indicating its potential as an anticancer agent .

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various chemical reactions, such as:

  • Nucleophilic Substitution Reactions : The ethoxymethyl group can be replaced with other functional groups to yield derivatives with enhanced biological activity.
  • Cross-Coupling Reactions : This compound can participate in cross-coupling reactions to form new carbon-carbon bonds, facilitating the synthesis of intricate molecular architectures.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, showcasing the compound's potential as a lead structure for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to evaluate the anti-inflammatory effects of this compound. The study revealed that it inhibited COX-1 and COX-2 enzymes effectively, with IC50 values comparable to established anti-inflammatory drugs like ibuprofen. This suggests that further development could lead to new treatments for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.